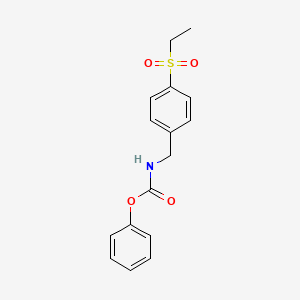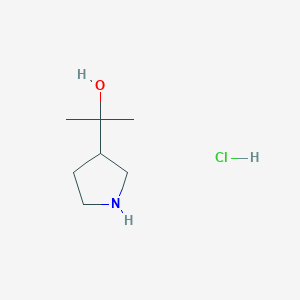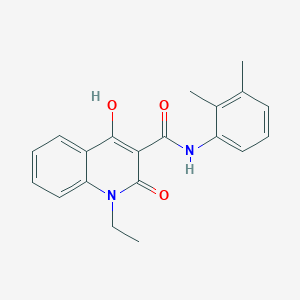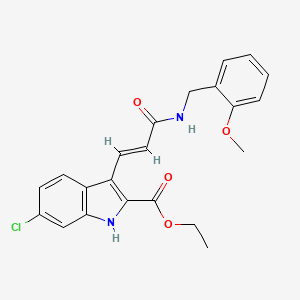![molecular formula C32H33F2N7O2 B2770300 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide CAS No. 887213-74-3](/img/structure/B2770300.png)
3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide” is a derivative of the 1,2,4-triazoloquinazoline class . These compounds have been studied for their potential anticancer activity .
Synthesis Analysis
The synthesis of similar 1,2,4-triazoloquinazoline derivatives involves a bioisosteric modification of the triazolophthalazine ring system . A set of these derivatives were designed, synthesized, and investigated for their anticancer activity . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
Molecular Structure Analysis
The molecular structure of these compounds was characterized by 1H NMR, 13C NMR, HRMS, and IR spectra . The structure includes a 1,2,4-triazoloquinazoline core, a 4-fluorobenzyl group, and a 2-fluorophenylpiperazin-1-ylpropylpropanamide group.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . The thiol substrate could promote the dehydroaromatization step .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on similar compounds has shown potential in antimicrobial activities. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial species, including antibiotic-resistant E. coli strains, as well as antifungal activity against two fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Activity
Several derivatives have been evaluated for their anticancer potential. For example, 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, with some showing significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015). Another study on 4(3H)-quinazolinone derivatives with dithiocarbamate side chains found compounds exhibiting significant in vitro antitumor activity against human myelogenous leukemia K562 cells (Cao et al., 2005).
Enzyme Inhibition
Compounds with structural similarities have also shown enzyme inhibition capabilities, such as DNA gyrase and topoisomerase IV, crucial in antimicrobial action. For instance, piperazine-azole-fluoroquinolone hybrids exhibited excellent DNA gyrase inhibition, highlighting their potential as antimicrobial agents (Mermer et al., 2019).
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing distortions in the DNA structure that can inhibit replication and transcription processes .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways involved in cell replication and protein synthesis. By intercalating DNA, the compound can inhibit the replication of cancer cells, leading to their death .
Result of Action
The compound’s action results in the inhibition of cell replication, making it potentially useful as an anticancer agent . In particular, it has been found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33F2N7O2/c33-24-12-10-23(11-13-24)22-40-31(43)25-6-1-3-8-27(25)41-29(36-37-32(40)41)14-15-30(42)35-16-5-17-38-18-20-39(21-19-38)28-9-4-2-7-26(28)34/h1-4,6-13H,5,14-22H2,(H,35,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCSPXDTOPDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2770217.png)

![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)
![2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2770227.png)
![2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2770228.png)
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2770230.png)
![2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide](/img/structure/B2770233.png)
![methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2770234.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(benzylthio)acetamide](/img/structure/B2770236.png)


